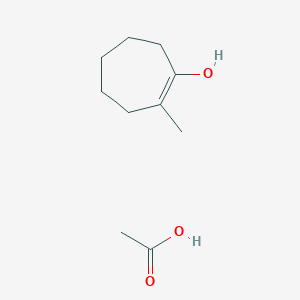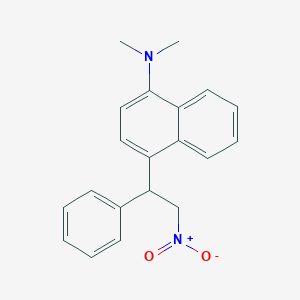
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine is a complex organic compound with a unique structure that includes a naphthalene ring, a nitro group, and a dimethylamine group
Métodos De Preparación
The synthesis of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine typically involves multiple steps. One common method includes the nitration of a naphthalene derivative followed by the introduction of a phenylethyl group. The final step involves the dimethylation of the amine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The dimethylamine group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine can be compared with other similar compounds, such as:
N,N-Dimethyl-1-naphthylamine: Lacks the nitro and phenylethyl groups, making it less reactive.
N,N-Dimethyl-4-nitronaphthylamine: Lacks the phenylethyl group, affecting its overall reactivity and applications.
N,N-Dimethyl-4-(2-amino-1-phenylethyl)naphthalen-1-amine:
Propiedades
Número CAS |
820233-02-1 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H20N2O2/c1-21(2)20-13-12-17(16-10-6-7-11-18(16)20)19(14-22(23)24)15-8-4-3-5-9-15/h3-13,19H,14H2,1-2H3 |
Clave InChI |
YJNMKFXISFMYFG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)
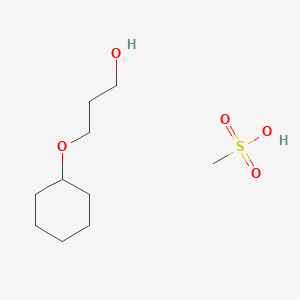
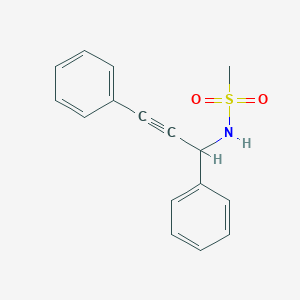
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
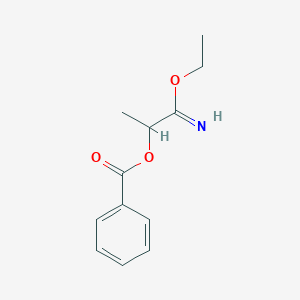
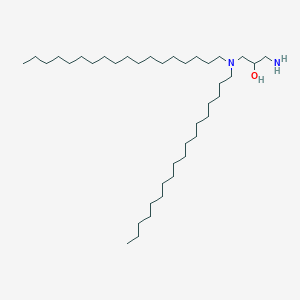
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
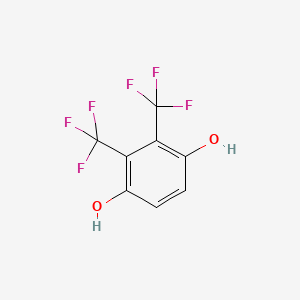
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
